(2S)-2-cyclopropanesulfonamido-4-methylpentanoic acid
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Overview
Description
(2S)-2-cyclopropanesulfonamido-4-methylpentanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, a sulfonamide group, and a branched aliphatic chain, making it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopropanesulfonamido-4-methylpentanoic acid typically involves the formation of the cyclopropane ring followed by the introduction of the sulfonamide group. One common method includes the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst. The sulfonamide group can then be introduced through a reaction with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclopropanesulfonamido-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(2S)-2-cyclopropanesulfonamido-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-cyclopropanesulfonamido-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide, share some chemical properties and biological activities.
Cyclopropane Derivatives: Molecules like cyclopropanecarboxylic acid have similar structural features but differ in functional groups and reactivity.
Uniqueness
(2S)-2-cyclopropanesulfonamido-4-methylpentanoic acid is unique due to the combination of its cyclopropane ring and sulfonamide group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(cyclopropylsulfonylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-6(2)5-8(9(11)12)10-15(13,14)7-3-4-7/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEGCRADLPPMLS-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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